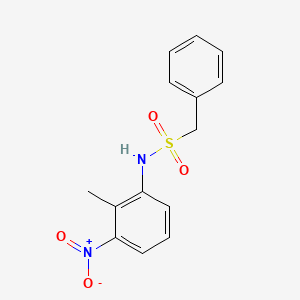![molecular formula C12H15N5O B5835266 N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. By inhibiting these enzymes, N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and dosage. In cancer treatment, this compound can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation and infectious diseases, it can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications, making it a versatile compound for research. Another advantage is its relatively simple synthesis method, which allows for easy production and modification. However, one limitation is its potential toxicity, which can affect the accuracy and reliability of experiments. Additionally, the specific mechanism of action of this compound can vary depending on the cell type and experimental conditions, making it difficult to generalize its effects.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its use as a pesticide or herbicide, with a focus on its environmental impact and safety. Additionally, the synthesis and modification of this compound can be optimized to improve its yield, purity, and specificity for different applications.
Conclusion
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a versatile chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes or receptors, leading to various biochemical and physiological effects. While it has several advantages and limitations for lab experiments, there are still many future directions for its research and development. With further investigation and optimization, N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may prove to be a valuable tool for scientific research and innovation.
Métodos De Síntesis
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using different methods, including the reaction of 3-amino-1,2,4-triazole with cyclohexyl isocyanate and ethyl chloroformate. Another method involves the reaction of 2-amino-4-cyclohexyl-1,2,4-triazole-3-thione with ethyl chloroformate. The synthesis method used can affect the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of new materials with improved properties.
Propiedades
IUPAC Name |
N-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c18-11(14-9-5-2-1-3-6-9)10-15-12-13-7-4-8-17(12)16-10/h4,7-9H,1-3,5-6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXGKUITJNTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5835215.png)
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5835223.png)
![N-(4-chlorobenzyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5835224.png)

![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)



![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)
![methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)